
1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, a pyridinylthio group, and a propanol moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves a multi-step process:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the fluorophenoxy intermediate.
Thioether Formation: The fluorophenoxy intermediate is then reacted with 2-mercaptopyridine under suitable conditions to form the pyridin-2-ylthio derivative.
Propanol Addition: The final step involves the addition of a propanol moiety to the pyridin-2-ylthio derivative, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The fluorophenoxy and pyridinylthio groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The propanol moiety may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- 1-(4-Methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
Uniqueness
1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs with different substituents.
Propiedades
IUPAC Name |
1-(4-fluorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S.ClH/c15-11-4-6-13(7-5-11)18-9-12(17)10-19-14-3-1-2-8-16-14;/h1-8,12,17H,9-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKAMWYQHXVWFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COC2=CC=C(C=C2)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/new.no-structure.jpg)
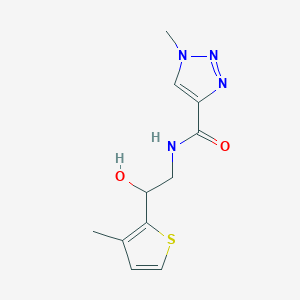
![2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2394649.png)
![1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE](/img/structure/B2394650.png)
![2-Chloro-N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]acetamide](/img/structure/B2394651.png)

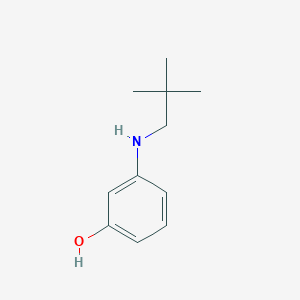
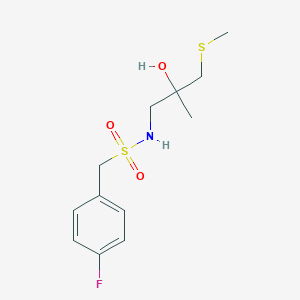
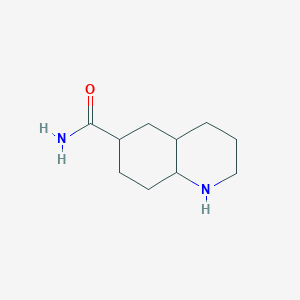

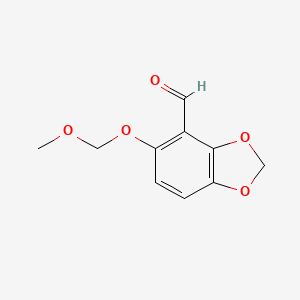


![4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2394666.png)
